2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a member of imidazoles .
Synthesis Analysis
The synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde involves a mixture of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (0.5 g) and 3-aminopropylsilica (SiNH2) (3.5 g) in 30 mL of methanol. This mixture is heated at reflux (140 °C) and stirred for 24 hours. The solid residue is then filtered at room temperature .Molecular Structure Analysis
The molecular structure of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is characterized by various techniques including FT-IR, SEM, TGA, and elemental analysis .Chemical Reactions Analysis
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has been used to functionalize silica for the first time to afford a functional adsorbent . It also forms complexes with copper (II) salts, namely Cu(CH3COO)2, CuSO4, Cu(NO3)2, and CuCl2, which possess excellent catalytic activities for the oxidation of catechol to o-quinone .Scientific Research Applications
Corrosion Inhibition
The compound 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has been studied for its role as a corrosion inhibitor. Research shows that this compound effectively inhibits the corrosion of carbon steel in hydrochloric acid solution. The inhibition effect increases with the concentration of the compound, acting as a mixed-type inhibitor and adhering to the Langmuir isotherm model. Experimental data are supported by quantum chemical calculations and molecular dynamics simulations (Ech-chihbi et al., 2017), (Ghazoui et al., 2013).
Fluorescent Molecular Rotors
This compound is also integral in the synthesis of fluorescent molecular rotors (FMRs). These FMRs exhibit significant viscosity sensing properties and are synthesized by condensation with various active methylene moieties. They demonstrate enhanced emission intensity in viscous environments and are investigated for their transition dipole moments and oscillator strengths, indicating potential in various sensing and imaging applications (Jadhav & Sekar, 2017).
Green Chemistry Synthesis Methods
Research has been conducted on developing environmentally friendly synthesis methods for derivatives of this compound. For example, the synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes has been achieved using microwave irradiation in glycerol, demonstrating a green chemistry approach with high yields, mild conditions, and reduced waste (Saeed et al., 2022).
Synthesis and Characterization
The compound has been synthesized and characterized for educational purposes, demonstrating the preparation of a bridged N-heterocycle. Its synthesis is straightforward, yielding a highly crystalline product suitable for analysis through various spectroscopic techniques. This highlights its potential as a teaching tool in medicinal chemistry (Santaniello et al., 2017).
Adsorption and Environmental Applications
The modified form of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has been used to create efficient adsorbents for the removal of heavy metals like Cu(II) from aqueous solutions. Studies reveal its high adsorption capacity and selectivity, making it relevant in environmental protection and water treatment processes (Saddik et al., 2022).
Future Directions
Future research could focus on exploring the physical and chemical properties of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Additionally, its safety and hazards need to be thoroughly investigated. The potential applications of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde in various fields such as environmental pollution control and catalysis also present exciting future directions .
properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-10-12-14(11-6-2-1-3-7-11)15-13-8-4-5-9-16(12)13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQWGRMPXASNTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356255 | |
Record name | 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830695 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
3672-39-7 | |
Record name | 3-Formyl-2-phenylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3672-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.